

An In-depth Technical Guide to (R)-Hydroxytolterodine-d14

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Compound of Interest		
Compound Name:	(R)-Hydroxytolterodine-d14	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hydroxytolterodine-d14 is the deuterium-labeled form of (R)-Hydroxytolterodine, the principal active metabolite of the antimuscarinic agent tolterodine. Tolterodine is widely prescribed for the treatment of overactive bladder. The introduction of deuterium atoms at specific positions in the molecule provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of **(R)-Hydroxytolterodine-d14**.

Chemical Properties

(R)-Hydroxytolterodine-d14 is a stable, isotopically labeled compound that is chemically identical to its non-deuterated counterpart but possesses a higher molecular weight due to the presence of fourteen deuterium atoms. This mass difference is the basis for its utility as an internal standard in mass spectrometry-based bioanalytical methods.



Property	Value	Source(s)
Chemical Name	(R)-2-(3- (bis(perdeuterioisopropyl)amin o)-1-phenylpropyl)-4- (hydroxymethyl)phenol	N/A
Molecular Formula	C22H17D14NO2	[1]
Calculated Molecular Weight	355.58 g/mol	[2]
CAS Number	1191280-58-6	[3]
Appearance	Off-White to Pale Yellow Solid	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4]
Storage Temperature	-20°C	[4]
Isotopic Purity	Typically ≥98% for deuterated standards	[5][6]

Synthesis and Characterization

The synthesis of **(R)-Hydroxytolterodine-d14** involves the incorporation of deuterium atoms, typically into the N,N-diisopropyl groups. While specific proprietary synthesis methods may vary, a general workflow involves the use of deuterated precursors in a multi-step chemical synthesis.

Representative Experimental Protocol: Synthesis of (R)-Tolterodine-d14 (Adapted for (R)-Hydroxytolterodined14)

A plausible synthetic route for **(R)-Hydroxytolterodine-d14** would adapt established methods for the synthesis of tolterodine and its hydroxylated metabolite, utilizing a deuterated amine precursor.[7]

Step 1: Reductive Amination



- To a solution of a suitable benzopyran precursor with a protected 5-hydroxymethyl group (1 equivalent) in an appropriate solvent (e.g., methanol, dichloromethane), add di(isopropyl-d7)amine (1.5 equivalents).
- Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (2 equivalents).
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with the addition of water or a dilute acid.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[7]

Step 2: Purification and Deprotection

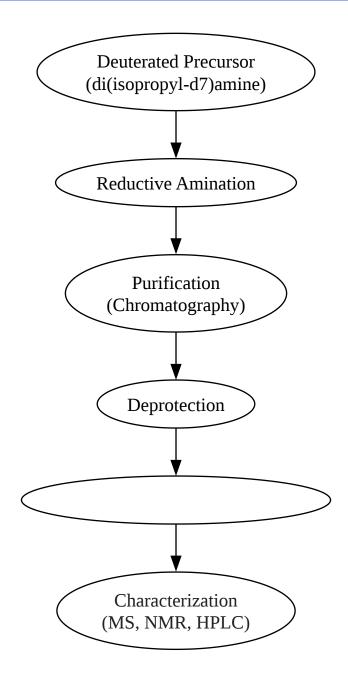
- Purify the crude deuterated intermediate using flash column chromatography on silica gel.
- Following purification, remove the protecting group from the 5-hydroxymethyl position to yield **(R)-Hydroxytolterodine-d14**.
- The final product is typically obtained as a solid.[7]

Characterization

The identity and purity of **(R)-Hydroxytolterodine-d14** are confirmed using a combination of analytical techniques:

- Mass Spectrometry (MS): To confirm the molecular weight and assess isotopic enrichment.
 [8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the positions of deuterium labeling.[8]
- High-Performance Liquid Chromatography (HPLC): To determine chemical purity.



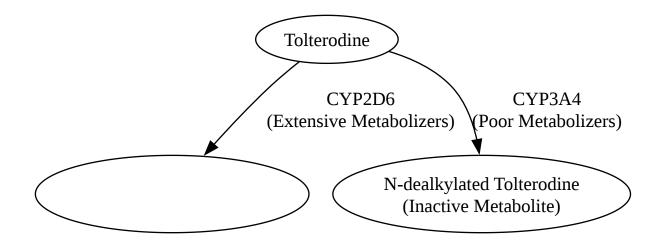


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Metabolic Pathways of Tolterodine

(R)-Hydroxytolterodine is the major pharmacologically active metabolite of tolterodine in individuals who are extensive metabolizers. The metabolism of tolterodine is primarily mediated by cytochrome P450 enzymes in the liver.





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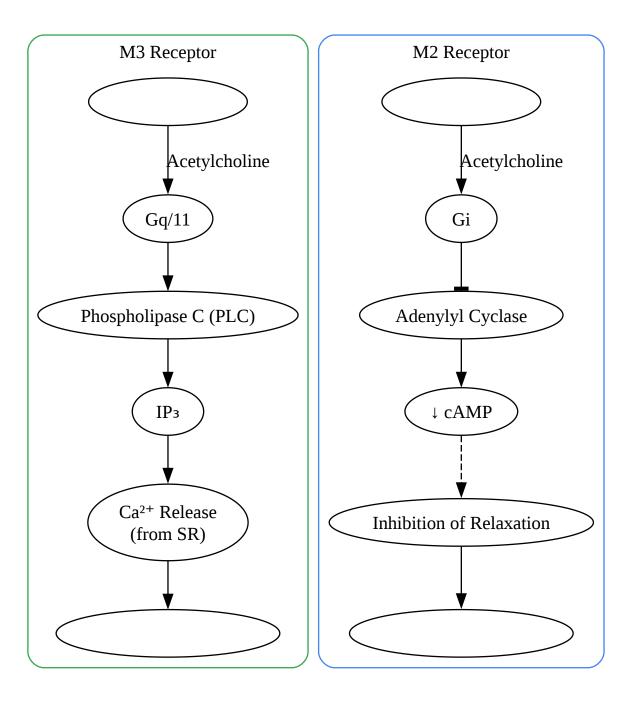
Mechanism of Action: Muscarinic Receptor Antagonism

(R)-Hydroxytolterodine, like its parent compound, is a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[4] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). In the context of overactive bladder treatment, its therapeutic effect is primarily attributed to the blockade of M2 and M3 receptors in the detrusor muscle of the bladder wall. This antagonism leads to muscle relaxation and a reduction in urinary urgency and frequency.

M2 and M3 Receptor Signaling Pathways in Detrusor Muscle

The contraction of the detrusor muscle is mediated by acetylcholine, which stimulates both M2 and M3 muscarinic receptors. These receptors are coupled to distinct G-protein signaling cascades.





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Role of Deuterium Labeling in Pharmacokinetic Studies

The primary application of **(R)-Hydroxytolterodine-d14** is as an internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of the unlabeled analyte in biological matrices.[9]

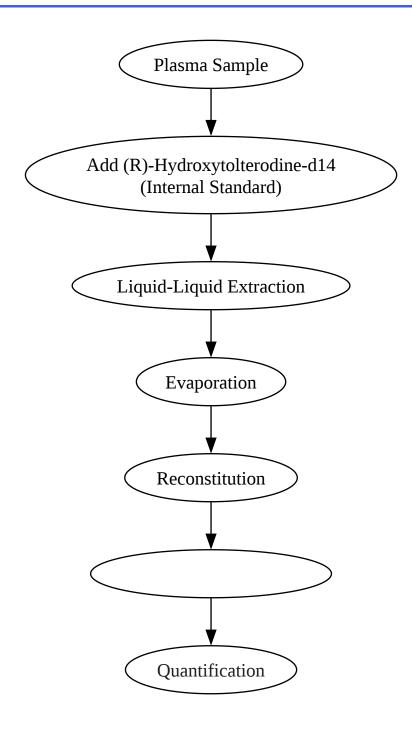


Experimental Protocol: Bioanalytical Method Using LC-MS/MS

The following is a representative protocol for the quantification of (R)-Hydroxytolterodine in plasma samples.

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μL of plasma, add 25 μL of a working solution of (R)-Hydroxytolterodine-d14 (the internal standard).
- Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
- Vortex to mix and then centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
- 2. LC-MS/MS Analysis
- Chromatographic Separation: Utilize a C18 or similar reversed-phase HPLC column to separate the analyte and internal standard from other plasma components.
- Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.





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The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This can have implications for the metabolism of deuterated drugs, potentially leading to a longer half-



life and altered pharmacokinetic profile. While **(R)-Hydroxytolterodine-d14** is primarily used as an internal standard, the principles of the KIE are relevant to the broader field of deuterated drug development.[10]

Conclusion

(R)-Hydroxytolterodine-d14 is an indispensable tool for researchers and professionals in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable the accurate and precise quantification of its active, non-deuterated counterpart in biological samples. A thorough understanding of its synthesis, characterization, and application, as well as the biological context of its mechanism of action and metabolic pathways, is crucial for its effective use in advancing our understanding of tolterodine and related compounds.

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